N-{2,3-bisnitro-4-methylphenyl}acetamide
Description
N-{2,3-bisnitro-4-methylphenyl}acetamide is an aromatic acetamide derivative characterized by a phenyl ring substituted with two nitro groups at the 2- and 3-positions and a methyl group at the 4-position. Nitro groups are strong electron-withdrawing substituents, influencing the compound’s electronic distribution, reactivity, and intermolecular interactions.
Properties
Molecular Formula |
C9H9N3O5 |
|---|---|
Molecular Weight |
239.18g/mol |
IUPAC Name |
N-(4-methyl-2,3-dinitrophenyl)acetamide |
InChI |
InChI=1S/C9H9N3O5/c1-5-3-4-7(10-6(2)13)9(12(16)17)8(5)11(14)15/h3-4H,1-2H3,(H,10,13) |
InChI Key |
ICYSFILFIMDAOE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Electron-Withdrawing Substituent Effects
Nitro-substituted acetamides share similarities with other electron-withdrawing derivatives, such as N-(3,4-dichlorophenyl)acetamide () and benzothiazole-based acetamides (). Key distinctions arise from substituent positioning and electronic effects:
- Nitro vs. Chloro Groups: In N-(3,4-dichlorophenyl)acetamide, chloro substituents moderately withdraw electrons, leading to planar amide groups and dimerization via N–H⋯O hydrogen bonds .
- Steric Effects : The 2,3-dinitro substitution creates steric hindrance, which may reduce rotational freedom compared to dichlorophenyl analogs. Dihedral angles between the aromatic ring and amide group in dichlorophenyl derivatives (44.5°–77.5° ) suggest that nitro groups could further restrict conformational flexibility.
Spectroscopic and Analytical Comparisons
- NMR Shifts : Methoxy-substituted analogs like N-(2-acetyl-4,5-dimethoxyphenethyl)benzamide () exhibit ¹H-NMR signals for methoxy groups at ~3.8 ppm. Nitro groups, however, deshield adjacent protons, likely causing downfield shifts in aromatic protons of N-{2,3-bisnitro-4-methylphenyl}acetamide.
- Elemental Analysis: For N-(4-aminophenyl)acetamide (), nitrogen content is influenced by the amino group. The bisnitro analog would exhibit higher nitrogen content (e.g., calculated ~15–20% based on molecular formula), contrasting with methoxy derivatives (4.28% N in ).
Crystallography and Solubility
- Crystal Packing: Dichlorophenyl acetamides form dimers via hydrogen bonds (R₂²(10) motifs ).
- Solubility : Nitro groups reduce aqueous solubility compared to sulfonated metabolites like N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2-ylidene]acetamide (MSO, ), which benefit from hydrophilic sulfonate groups.
Comparative Data Table
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